molecular formula C19H19N3O3S2 B2488356 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide CAS No. 921910-43-2

2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2488356
CAS No.: 921910-43-2
M. Wt: 401.5
InChI Key: QHTKCANHCBULAG-UHFFFAOYSA-N
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Description

2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Sulfonamide Formation: The thiazole intermediate is then reacted with benzenesulfonyl chloride in the presence of a base to form the sulfonamide group.

    Acetamide Formation: Finally, the sulfonamide-thiazole intermediate is reacted with 2,4-dimethylphenylacetyl chloride to form the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.

    Reduction: Reduction reactions could target the sulfonamide group or the thiazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The sulfonamide group may enhance binding affinity to certain proteins, while the aromatic rings could facilitate interactions with hydrophobic pockets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-phenylacetamide
  • 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2,4-dichlorophenyl)acetamide
  • 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-methylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide may exhibit unique properties due to the presence of the 2,4-dimethylphenyl group, which could influence its biological activity, solubility, and stability.

Properties

IUPAC Name

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-13-8-9-17(14(2)10-13)21-18(23)11-15-12-26-19(20-15)22-27(24,25)16-6-4-3-5-7-16/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTKCANHCBULAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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